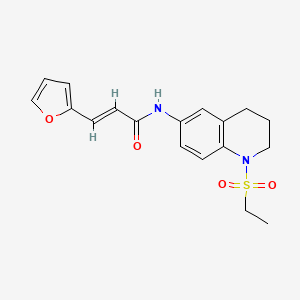

(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide

Description

This compound features a tetrahydroquinoline core substituted with an ethylsulfonyl group at position 1 and an acrylamide moiety at position 6, conjugated to a furan-2-yl group.

Properties

IUPAC Name |

(E)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-25(22,23)20-11-3-5-14-13-15(7-9-17(14)20)19-18(21)10-8-16-6-4-12-24-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,19,21)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGYPYZRXZVVOZ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 360.43 g/mol

- IUPAC Name : (E)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(furan-2-yl)prop-2-enamide

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it exhibits significant anti-proliferative and anti-cancer properties, particularly in prostate cancer models. It functions as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression and cellular growth .

Anticancer Activity

Recent studies have demonstrated that (E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide effectively inhibits cancer cell proliferation. In vitro assays showed a marked reduction in the viability of prostate cancer cells treated with this compound. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines. It has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in inflammatory responses .

Study 1: Prostate Cancer Cell Lines

A study conducted by Liu et al. evaluated the effects of this compound on prostate cancer cell lines. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with (E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 50 | 40 |

| 50 | 20 | 70 |

Study 2: In Vivo Anti-inflammatory Activity

In animal models of inflammation, administration of the compound resulted in significant reductions in paw edema compared to control groups. The anti-inflammatory effects were comparable to those observed with standard anti-inflammatory drugs .

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains:

- Fungal Inhibition : Demonstrated activity against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like amphotericin B.

- Bacterial Inhibition : Exhibits antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial profile.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed through various in vitro assays:

- Inhibition of Albumin Denaturation : IC50 values ranging from 114.31 to 150.99 μg/mL indicate its potential as an anti-inflammatory agent.

Antioxidant Activity

The compound has shown promising antioxidant capabilities:

- Free Radical Scavenging : Various assays indicate that it can effectively scavenge free radicals, contributing to its potential therapeutic effects in oxidative stress-related conditions.

Recent Research Insights

Research has focused on the synthesis and evaluation of furan and tetrahydroquinoline derivatives due to their promising biological activities. Notable findings include:

- A study demonstrating the efficacy of similar compounds in treating infections caused by resistant bacterial strains.

- Investigations into the structure-activity relationship (SAR) that highlight how modifications to the furan or tetrahydroquinoline moieties affect biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The ethylsulfonyl group in the target compound may improve metabolic stability compared to bromo or methoxy substituents in analogs like 6n or 8a .

- Synthetic Efficiency : Yields for analogs vary significantly (e.g., 16% for compound 8n vs. 53–75% for others ), suggesting that steric hindrance from bulky groups (e.g., tert-butyl in 8a) or sensitive functional groups (e.g., sulfonamides) may complicate synthesis. The target compound’s ethylsulfonyl group could pose similar challenges.

Physicochemical Properties

- Solubility: Analogs with polar groups (e.g., morpholinoethyl in 6n ) exhibit higher aqueous solubility, as evidenced by their characterization in DMSO-d4. The target compound’s ethylsulfonyl group may enhance solubility relative to nonpolar substituents like tert-butyl.

- Stability : Sulfonamide-containing compounds (e.g., 8a, 8n ) show stability under acidic conditions, critical for oral bioavailability. The furan acrylamide in the target compound, however, may be prone to oxidation, necessitating formulation adjustments.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide with high yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

-

Acrylamide Formation : Coupling α,β-unsaturated acids (e.g., 3-(furan-2-yl)acrylic acid) with amines using EDCI/DMAP in DMF under ice-cooling .

-

Ethylsulfonyl Group Introduction : Sulfonylation of the tetrahydroquinoline moiety using ethylsulfonyl chloride in dichloromethane with a base like triethylamine .

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) and recrystallization to achieve >95% purity .

-

Critical Parameters : Temperature control (0–5°C for exothermic steps), pH adjustment (neutral for coupling), and solvent selection (DMF for solubility, THF for hydroxylamine reactions) .

- Key Data :

| Step | Yield (%) | Purity (HPLC) | Characterization Techniques |

|---|---|---|---|

| Acrylamide Coupling | 64–69 | 98% | H/C NMR, MS |

| Sulfonylation | 72–78 | 95% | TLC, IR |

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : Confirm acrylamide geometry (E-configuration via H NMR coupling constants: J = 15–16 Hz for trans double bonds) and sulfonamide resonance (δ 3.1–3.3 ppm for -SO-CH-) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 375.4) and fragmentation patterns .

- HPLC : Assess purity (>98%) using C18 columns (mobile phase: acetonitrile/water, 70:30) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 57.8%, H: 5.1%, N: 7.5%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects) for this compound?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to identify biphasic effects .

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and ROS scavenging assays (e.g., DPPH, nitric oxide) to differentiate pathways .

- Cell Line Selection : Compare activity in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cells to assess selectivity .

- Data Normalization : Include positive controls (e.g., ascorbic acid for antioxidants, doxorubicin for cytotoxicity) to standardize results .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) based on acrylamide’s hydrogen-bonding with Lys721 and Met793 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

- QSAR Analysis : Correlate substituent effects (e.g., furan vs. thiophene) with IC values using Hammett constants .

Q. What experimental designs optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (t > 60 min desirable) .

- Permeability Tests : Perform Caco-2 monolayer assays (P > 1 × 10 cm/s indicates good absorption) .

Q. How do structural modifications (e.g., replacing furan with thiophene) alter bioactivity and toxicity profiles?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with thiophene, pyridine, or phenyl substituents via Suzuki-Miyaura cross-coupling .

- SAR Analysis : Compare IC values in cytotoxicity assays (e.g., furan: IC = 2.1 µM; thiophene: IC = 5.8 µM) .

- Toxicity Screening : Use zebrafish models to assess acute toxicity (LC > 100 µM preferred) .

Data Contradiction Analysis

Q. Why might conflicting data arise in stability studies under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation : Conduct accelerated stability tests (40°C/75% RH) at pH 1.2 (simulated gastric fluid) vs. pH 7.4 (blood). Hydrolysis of the acrylamide bond is faster in acidic conditions (t = 12 h at pH 1.2 vs. 48 h at pH 7.4) .

- Analytical Artifacts : Use LC-MS to distinguish degradation products (e.g., quinoline sulfonic acid) from impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.